molecular formula C16H17NO2 B1199414 1-Methyl-6-(1,2,3,4-tetrahydro-6-hydroxy-2-naphthyl)-2(1H)-pyridone CAS No. 93008-88-9

1-Methyl-6-(1,2,3,4-tetrahydro-6-hydroxy-2-naphthyl)-2(1H)-pyridone

Cat. No. B1199414
CAS RN: 93008-88-9
M. Wt: 255.31 g/mol
InChI Key: APBIVLKQBBISBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-6-(1,2,3,4-tetrahydro-6-hydroxy-2-naphthyl)-2(1H)-pyridone is a member of tetralins.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Functionalized Pyridines: The compound's reactions with various chemicals like benzylidenemalononitriles and α-cyanoacrylic esters lead to the formation of 4H-pyrano[3,2-c]pyridines. These reactions open new pathways for creating fused system compounds (Mekheimer, Mohamed, & Sadek, 1997).

Chemical Behavior and Mechanism Studies

  • Nitration Mechanism: Studies on the nitration of related pyridone compounds shed light on their behavior under certain chemical conditions, contributing to a deeper understanding of their reaction mechanisms (Katritzky, Tarhan, & Tarhan, 1970).

Medicinal Chemistry Applications

  • Anti-Asthmatic Agent Synthesis: The compound's derivatives, like T-440, demonstrate potential as anti-asthmatic agents due to their selective phosphodiesterase 4 inhibition, highlighting its importance in medicinal chemistry (Sugahara et al., 2000).

Organometallic Chemistry

  • Gold Derivative Studies: The compound forms derivatives with gold, providing insight into its potential applications in organometallic chemistry and materials science (Bonati, Burini, Pietroni, & Bovio, 1985).

Bioactive Compound Synthesis

  • Synthesis of Bioactive Compounds: The compound's derivatives are found in various bioactive natural products, highlighting its relevance in the synthesis of compounds with antifungal, antibiotic, and other medicinal properties (Kamali & Shahi, 2022).

Tautomerism Studies

  • Structural Analysis and Tautomerism: Investigations into the tautomerism and structural characteristics of pyridone derivatives enhance the understanding of their chemical nature and potential applications in various fields (Granik et al., 1978).

Biomedical Applications

  • Biomedical Research: The compound's derivatives have shown potential in biomedical applications, indicating its significance in the development of new therapeutic agents (Oliveras et al., 2021).

properties

CAS RN

93008-88-9

Product Name

1-Methyl-6-(1,2,3,4-tetrahydro-6-hydroxy-2-naphthyl)-2(1H)-pyridone

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

6-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methylpyridin-2-one

InChI

InChI=1S/C16H17NO2/c1-17-15(3-2-4-16(17)19)13-6-5-12-10-14(18)8-7-11(12)9-13/h2-4,7-8,10,13,18H,5-6,9H2,1H3

InChI Key

APBIVLKQBBISBA-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC=C1C2CCC3=C(C2)C=CC(=C3)O

Canonical SMILES

CN1C(=O)C=CC=C1C2CCC3=C(C2)C=CC(=C3)O

Other CAS RN

93008-88-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-(1,2,3,4-tetrahydro-6-hydroxy-2-naphthyl)-2(1H)-pyridone
Reactant of Route 2
1-Methyl-6-(1,2,3,4-tetrahydro-6-hydroxy-2-naphthyl)-2(1H)-pyridone
Reactant of Route 3
1-Methyl-6-(1,2,3,4-tetrahydro-6-hydroxy-2-naphthyl)-2(1H)-pyridone
Reactant of Route 4
1-Methyl-6-(1,2,3,4-tetrahydro-6-hydroxy-2-naphthyl)-2(1H)-pyridone
Reactant of Route 5
Reactant of Route 5
1-Methyl-6-(1,2,3,4-tetrahydro-6-hydroxy-2-naphthyl)-2(1H)-pyridone
Reactant of Route 6
1-Methyl-6-(1,2,3,4-tetrahydro-6-hydroxy-2-naphthyl)-2(1H)-pyridone

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